(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Overview
Description
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for “(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol” are not available, trifluoromethyl-containing compounds are generally synthesized using building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate .Scientific Research Applications
Synthesis and Chemical Properties
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared through a multi-step process from 1-acetyladamantane, showing its potential as a precursor for biomimetic chelating ligands due to its moderate-to-excellent yields across steps (Gaynor, McIntyre, & Creutz, 2023).
Metal-Organic Frameworks (MOFs)
The reaction of 1,3,5-tris(1-imidazolyl)benzene with Pb(NO3)2 in DMF led to a novel MOF with 4.82 topology, demonstrating how solvent choice affects MOF structure (Fan et al., 2003). This highlights the compound's role in facilitating unique MOF architectures.
Catalysis
Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, including imidazol-5-yl derivatives, have shown efficiency in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions (Donthireddy et al., 2020). This presents an effective approach to bond formation that leverages the unique properties of these compounds.
Corrosion Inhibition
The study on carbon steel corrosion inhibition showed imidazole derivatives, including those with a methanol group, significantly enhance corrosion protection, linking molecular structure to inhibition efficiency (Costa et al., 2021). This research underscores the potential of these compounds in protective coatings and corrosion resistance applications.
Molecular Aggregation and Solvent Interaction
Research on solvent effects on molecular aggregation revealed that imidazole derivatives exhibit different fluorescence lifetimes and aggregation behaviors based on solvent and concentration, indicating the compound's role in understanding solvent-molecule interactions (Matwijczuk et al., 2016). This insight is crucial for applications in material science and chemistry where solvent effects are a significant factor.
properties
IUPAC Name |
[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-11)9-2-10-4/h2,11H,1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQHFYRPMOANSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344477 | |
Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol | |
CAS RN |
59608-85-4 | |
Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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